Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate is an organic compound with the molecular formula C10H16BrNO2 It is a derivative of prop-2-enoate, featuring a bromine atom and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate typically involves the bromination of a precursor compound followed by the introduction of the cyclohexylamino group. One common method involves the reaction of methyl acrylate with bromine to form methyl 2-bromoacrylate. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Addition: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Addition: Hydrogenation yields the corresponding saturated ester.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and the cyclohexylamino group play crucial roles in its reactivity and binding properties. The compound can act as an electrophile in substitution reactions or participate in addition reactions through its double bond. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-phenylprop-2-enoate
- Methyl 2-bromo-3-(cyclohexylamino)propanoate
- Methyl 2-bromo-3-(cyclohexylamino)but-2-enoate
Uniqueness
Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate is unique due to the presence of both a bromine atom and a cyclohexylamino group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry .
Properties
CAS No. |
919989-56-3 |
---|---|
Molecular Formula |
C10H16BrNO2 |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate |
InChI |
InChI=1S/C10H16BrNO2/c1-14-10(13)9(11)7-12-8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3 |
InChI Key |
YHZMJHNODBHOCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CNC1CCCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.